molecular formula C9H11BrO2 B15301125 (R)-1-(2-Bromo-3-methoxyphenyl)ethan-1-ol

(R)-1-(2-Bromo-3-methoxyphenyl)ethan-1-ol

Cat. No.: B15301125
M. Wt: 231.09 g/mol
InChI Key: DJRHIMDVIMGIRC-ZCFIWIBFSA-N
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Description

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination of 3-methoxyacetophenone followed by reduction. The reaction typically uses bromine as the brominating agent and a reducing agent such as sodium borohydride to convert the intermediate bromoacetophenone to the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 1-(2-bromo-3-methoxyphenyl)ethanone.

    Reduction: (1R)-1-(2-bromo-3-methoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and methoxy group can participate in various interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-bromo-4-methoxyphenyl)ethan-1-ol
  • 1-(2-bromo-5-methoxyphenyl)ethan-1-ol
  • 1-(2-bromo-6-methoxyphenyl)ethan-1-ol

Uniqueness

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern and chirality. The position of the bromine and methoxy groups can significantly influence the compound’s reactivity and interactions, making it distinct from its isomers.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(1R)-1-(2-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3/t6-/m1/s1

InChI Key

DJRHIMDVIMGIRC-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)OC)Br)O

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)Br)O

Origin of Product

United States

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